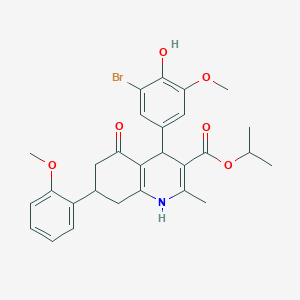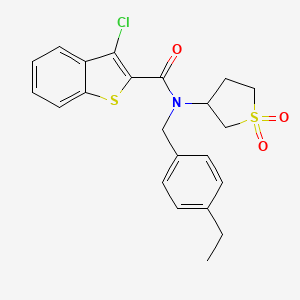![molecular formula C22H21ClN4O3S B11599973 7-butan-2-yl-5-(4-chlorophenyl)sulfonyl-6-imino-13-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11599973.png)
7-butan-2-yl-5-(4-chlorophenyl)sulfonyl-6-imino-13-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This complex compound features a fused tricyclic structure, combining a triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene core with a butan-2-yl group and a 4-chlorophenylsulfonyl moiety. Let’s break down its components:
Triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene: This intricate bicyclic system contains three nitrogen atoms and exhibits significant strain due to its bridged structure.
Butan-2-yl group: A four-carbon alkyl group attached to the triazatricyclo core.
4-Chlorophenylsulfonyl moiety: A phenyl ring substituted with a chlorine atom and a sulfonyl group (SO₂).
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps, including cyclization, functional group transformations, and sulfonation. While I don’t have specific synthetic details for this exact compound, similar strategies for constructing complex heterocycles can be adapted.
Industrial Production:: Industrial-scale production methods may vary, but efficient routes would likely involve optimized conditions for each step, ensuring high yields and purity.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound may undergo oxidation reactions, potentially affecting the sulfonyl group or other functional groups.
Reduction: Reduction could target the imine or other unsaturated moieties.
Substitution: Substitution reactions may occur at the chlorophenyl group or the butan-2-yl moiety.
Oxidation: Oxidants like potassium permanganate (KMnO₄) or chromium-based reagents.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents (e.g., N-bromosuccinimide, NBS) or nucleophilic substitution conditions (e.g., SN2 reactions).
Major Products:: The specific products depend on reaction conditions, stereochemistry, and regioselectivity. Potential products include derivatives with modified functional groups or ring systems.
Scientific Research Applications
Chemistry::
Building Blocks: The compound’s unique structure could serve as a building block for designing novel molecules.
Catalysis: It might find applications in catalytic processes due to its strained core.
Drug Discovery: Investigating its biological activity could lead to potential drug candidates.
Enzyme Inhibition: The compound may inhibit specific enzymes due to its structural features.
Materials Science: Its strained ring system could inspire new materials or polymers.
Mechanism of Action
The compound’s mechanism likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate this fully.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, we can explore related structures in the literature. Researchers may compare it to other strained heterocycles or sulfonyl-containing compounds.
Properties
Molecular Formula |
C22H21ClN4O3S |
|---|---|
Molecular Weight |
456.9 g/mol |
IUPAC Name |
7-butan-2-yl-5-(4-chlorophenyl)sulfonyl-6-imino-13-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
InChI |
InChI=1S/C22H21ClN4O3S/c1-4-14(3)27-20(24)18(31(29,30)16-8-6-15(23)7-9-16)11-17-21(27)25-19-10-5-13(2)12-26(19)22(17)28/h5-12,14,24H,4H2,1-3H3 |
InChI Key |
QMZSXHFSRUAKLW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C2=C(C=C(C1=N)S(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)N4C=C(C=CC4=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-[1-(3,4-diethoxyphenyl)-6,7-diethoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl]benzoate](/img/structure/B11599896.png)
![ethyl 5-{3-[(4-ethoxyphenyl)amino]-2-hydroxypropoxy}-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate](/img/structure/B11599897.png)
![ethyl (5Z)-5-[(5-iodofuran-2-yl)methylidene]-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11599898.png)
![2,4-dimethoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11599899.png)
![(3Z)-3-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11599901.png)
![11-(3-ethoxy-4-hydroxy-5-nitrophenyl)-3-(4-ethoxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11599902.png)
![(5Z)-5-[4-(benzyloxy)benzylidene]-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11599907.png)


![(5Z)-2-(2-methoxyphenyl)-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11599924.png)

![(3,4-dimethoxyphenyl)[5-hydroxy-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B11599927.png)
![N-(4-chlorophenyl)-2-{[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide](/img/structure/B11599940.png)
![(5Z)-5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B11599953.png)
